molecular formula C16H34N4O5 B14232183 Urea, N'-(2-piperazinylmethyl)-N,N-dipropyl-, diacetate CAS No. 819075-54-2

Urea, N'-(2-piperazinylmethyl)-N,N-dipropyl-, diacetate

Cat. No.: B14232183
CAS No.: 819075-54-2
M. Wt: 362.47 g/mol
InChI Key: RTFVIEOKTYLORT-UHFFFAOYSA-N
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Description

Urea, N’-(2-piperazinylmethyl)-N,N-dipropyl-, diacetate is a complex organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions The diacetate form indicates that the compound is associated with two acetate groups, which are derived from acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea, N’-(2-piperazinylmethyl)-N,N-dipropyl-, diacetate typically involves the reaction of piperazine derivatives with urea and propyl groups. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Urea, N’-(2-piperazinylmethyl)-N,N-dipropyl-, diacetate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

Urea, N’-(2-piperazinylmethyl)-N,N-dipropyl-, diacetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of urea, N’-(2-piperazinylmethyl)-N,N-dipropyl-, diacetate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The acetate groups may enhance the compound’s solubility and bioavailability, facilitating its transport and uptake in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Urea, N’-(2-piperazinylmethyl)-N,N-dipropyl-, diacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

819075-54-2

Molecular Formula

C16H34N4O5

Molecular Weight

362.47 g/mol

IUPAC Name

acetic acid;3-(piperazin-2-ylmethyl)-1,1-dipropylurea

InChI

InChI=1S/C12H26N4O.2C2H4O2/c1-3-7-16(8-4-2)12(17)15-10-11-9-13-5-6-14-11;2*1-2(3)4/h11,13-14H,3-10H2,1-2H3,(H,15,17);2*1H3,(H,3,4)

InChI Key

RTFVIEOKTYLORT-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)NCC1CNCCN1.CC(=O)O.CC(=O)O

Origin of Product

United States

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